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Compound of Interest

Compound Name: 1-lodo-2-methylbutane

Cat. No.: B3029301

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-(+)-1-lodo-2-methylbutane, a
chiral alkyl halide used as a building block in advanced organic synthesis. The document
details its physicochemical properties, spectroscopic data, synthesis, and key applications, with
a focus on its role in the development of complex molecules.

Physicochemical and Safety Data

(S)-(+)-1-lodo-2-methylbutane is a flammable and irritant liquid. It is typically stabilized with
copper. All quantitative data is summarized in the tables below for ease of reference.

Table 1: Physicochemical Properties of (S)-(+)-1-lodo-2-
methylbutane
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Property Value Reference
CAS Number 29394-58-9

Molecular Formula CsHaal [1]
Molecular Weight 198.05 g/mol

Appearance Colorless to yellowish liquid [2]

Boiling Point 148 °C

Density 1.525 g/mL at 25 °C

Refractive Index (n20/D)

1.497

Optical Rotation ([0]20/D)

+5.7° (neat)

Table 2: Safety and Hazard Information

Classification and
. Reference
Precautionary Statements

GHS Pictograms

Flammable, Irritant

Signal Word

Warning

Hazard Statements

H226: Flammable liquid and
vapor. H315: Causes skin
irritation. H319: Causes
serious eye irritation. H335:
May cause respiratory

irritation.

Precautionary Statements

P210, P233, P240, P241,
P303+P361+P353,
P305+P351+P338

Flash Point

43 °C (109.4 °F) - closed cup

Personal Protective Equipment

Eyeshields, Faceshields,

Gloves, appropriate respirator
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Spectroscopic Data

While specific peak assignments and coupling constants are not readily available in the public
domain, the existence of *H NMR and 3C NMR spectra for (S)-(+)-1-lodo-2-methylbutane is
confirmed.[3][4] Researchers should obtain a certificate of analysis or run their own spectra for
detailed structural confirmation.

Experimental Protocols and Workflows

Detailed experimental protocols for the synthesis and use of (S)-(+)-1-lodo-2-methylbutane
are not explicitly published. However, based on standard organic chemistry principles, the
following sections outline the likely synthetic routes.

Synthesis of (S)-(+)-1-lodo-2-methylbutane

The most common method for the preparation of primary iodoalkanes from primary alcohols is
via a Finkelstein-type reaction on an intermediate sulfonate ester or directly using a
phosphorus-based iodinating agent. A plausible and widely used laboratory-scale synthesis
would involve the conversion of the corresponding chiral alcohol, (S)-(-)-2-methyl-1-butanol, to
the iodide.

Methodology:

A standard procedure would involve the reaction of (S)-(-)-2-methyl-1-butanol with iodine in the
presence of triphenylphosphine and imidazole in a suitable aprotic solvent like dichloromethane
or acetonitrile. The reaction proceeds via the formation of a phosphonium iodide intermediate,
which is then displaced by the alcohol to form an alkoxyphosphonium iodide, followed by an
SN2 reaction by the iodide ion to yield the final product.
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Diagram 1: Synthesis workflow for (S)-(+)-1-lodo-2-methylbutane.

Applications in Organic Synthesis

(S)-(+)-1-lodo-2-methylbutane serves as a valuable chiral building block for introducing the
(S)-2-methylbutyl group in the synthesis of more complex molecules.

Synthesis of a Structure-Directing Agent

This compound is used in the synthesis of the 4'-trimethylenebis(1-methyl-1-(2-
methylbutyl)piperidinium) cation. This dicationic species can act as a structure-directing agent
(SDA) in the synthesis of high-silica porous silicates like zeolites.

Methodology:

The synthesis would likely involve a double quaternization reaction. 4,4'-Trimethylenebis(1-
methylpiperidine) would be reacted with two equivalents of (S)-(+)-1-lodo-2-methylbutane in a
polar aprotic solvent such as acetonitrile or DMF. The reaction would proceed via nucleophilic
substitution (SN2), where the nitrogen atoms of the piperidine rings act as nucleophiles,
displacing the iodide from the chiral starting material.
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Diagram 2: Workflow for the synthesis of a dicationic structure-directing agent.

Synthesis of the C6 Acyl Side Chain of Zaragozic Acid A

(S)-(+)-1-lodo-2-methylbutane is also a precursor for the C6 acyl side chain of Zaragozic Acid
A. Zaragozic acids are potent inhibitors of squalene synthase, an enzyme involved in
cholesterol biosynthesis.[5][6]

Methodology:

The synthesis of the side chain would likely begin with the conversion of (S)-(+)-1-lodo-2-
methylbutane into a suitable organometallic reagent, such as a Grignard or an organolithium
reagent. This nucleophilic species would then be used to perform a carbon-carbon bond-
forming reaction, for example, by adding to a carbonyl compound that represents the rest of the
side chain, followed by oxidation to the carboxylic acid.

Role in Drug Development

While (S)-(+)-1-lodo-2-methylbutane itself is not known to have direct biological activity, its
role as a chiral precursor in the synthesis of biologically active natural products like Zaragozic
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Acid A makes it relevant to drug development. The chirality of this starting material is crucial for
the final biological activity of the target molecule.

Zaragozic Acid A is a picomolar competitive inhibitor of squalene synthase.[6] By inhibiting this
enzyme, it blocks the synthesis of cholesterol, making it a potential therapeutic agent for
hypercholesterolemia.[5][6]
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Diagram 3: Relationship of (S)-(+)-1-lodo-2-methylbutane to drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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